molecular formula C17H13N B11875197 1-Styrylisoquinoline

1-Styrylisoquinoline

Cat. No.: B11875197
M. Wt: 231.29 g/mol
InChI Key: RYOQVYHOVXOXIP-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Styrylisoquinoline is an organic compound belonging to the class of isoquinolines, which are aromatic polycyclic compounds containing an isoquinoline moiety. This compound is characterized by the presence of a styryl group attached to the isoquinoline ring. Isoquinolines and their derivatives are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

The synthesis of 1-styrylisoquinoline can be achieved through several methods. One common approach involves the reaction of isoquinoline with styrene under specific conditions. Another method includes the use of polyphosphate ester and appropriate oximes obtained from 3,4-diphenylbut-3-en-2-one derivatives. This method involves heating the reactants to obtain the desired isoquinoline derivatives with yields ranging from 50% to 70% .

Chemical Reactions Analysis

1-Styrylisoquinoline undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Scientific Research Applications

1-Styrylisoquinoline has been extensively studied for its applications in various scientific fields:

Mechanism of Action

The mechanism of action of 1-styrylisoquinoline involves its interaction with molecular targets such as DNA. The compound can intercalate between DNA base pairs, disrupting the normal structure and function of the DNA molecule. This interaction can lead to various biological effects, including inhibition of DNA replication and transcription .

Comparison with Similar Compounds

1-Styrylisoquinoline can be compared with other similar compounds, such as:

    1-Styrylnaphthalene: This compound has a similar structure but with a naphthalene ring instead of an isoquinoline ring.

    4-Styrylquinoline and 8-Styrylquinoline: These compounds have the styryl group attached to different positions on the quinoline ring.

Properties

Molecular Formula

C17H13N

Molecular Weight

231.29 g/mol

IUPAC Name

1-[(E)-2-phenylethenyl]isoquinoline

InChI

InChI=1S/C17H13N/c1-2-6-14(7-3-1)10-11-17-16-9-5-4-8-15(16)12-13-18-17/h1-13H/b11-10+

InChI Key

RYOQVYHOVXOXIP-ZHACJKMWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC=CC3=CC=CC=C32

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC=CC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.